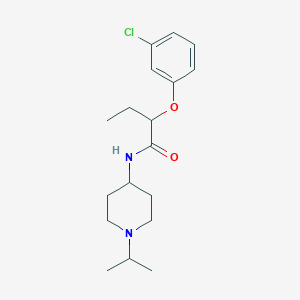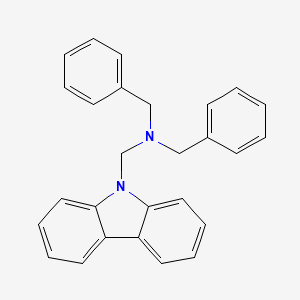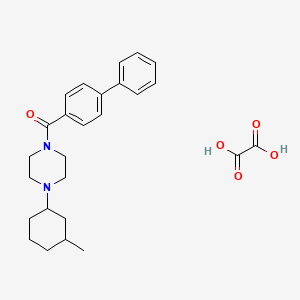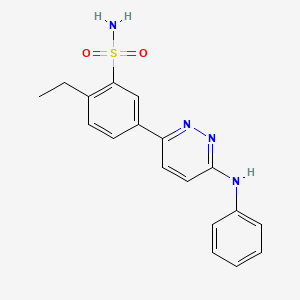
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, also known as A-796260, is a synthetic compound that belongs to the class of analgesics known as fatty acid amide hydrolase (FAAH) inhibitors. It was first developed by Abbott Laboratories in 2005, and has since been the subject of several scientific studies due to its potential therapeutic applications.
Mécanisme D'action
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down the endocannabinoid anandamide. Anandamide is a natural painkiller that is produced by the body, and its levels are increased in response to pain. By inhibiting FAAH, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide increases the levels of anandamide in the body, which in turn reduces pain.
Biochemical and Physiological Effects
In addition to its analgesic effects, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis. It has also been shown to have anxiolytic effects, meaning that it reduces anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide for lab experiments is its specificity for FAAH. This means that it can be used to study the role of FAAH in various physiological processes. However, one limitation of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is that it has poor solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of interest is in the development of new drug delivery methods for 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, such as nanoparticles or liposomes. Finally, there is also interest in studying the effects of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide on other physiological processes, such as memory and learning.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide involves several steps. First, 3-chlorophenol is reacted with potassium hydroxide to form 3-chlorophenoxide. This is then reacted with 1-isopropyl-4-piperidinol to form the corresponding amine. The amine is then reacted with 4-chlorobutyryl chloride to form the final product, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of pain management. Several studies have shown that 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is effective in reducing pain in animal models of acute and chronic pain.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-6-14(19)12-16)18(22)20-15-8-10-21(11-9-15)13(2)3/h5-7,12-13,15,17H,4,8-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPWSILSEYHNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169378 | |
| Record name | 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide | |
CAS RN |
959239-25-9 | |
| Record name | 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)




![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)

![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)